N-(2-chlorobenzyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide
Description
This compound is a sulfinyl acetamide derivative featuring a 1,3-oxazole core substituted with a 2-methylphenyl group at position 2 and a methyl group at position 3. The sulfinyl (-S(=O)-) bridge connects the oxazole moiety to an acetamide backbone, which is further substituted with a 2-chlorobenzyl group. Its molecular formula is C₂₂H₂₂ClN₂O₃S, with a molecular weight of 436.94 g/mol.
Properties
Molecular Formula |
C21H21ClN2O3S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C21H21ClN2O3S/c1-14-7-3-5-9-17(14)21-24-19(15(2)27-21)12-28(26)13-20(25)23-11-16-8-4-6-10-18(16)22/h3-10H,11-13H2,1-2H3,(H,23,25) |
InChI Key |
ZGUZIFVMTLCTST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)CC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfinyl group: This step may involve the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form thioether derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield sulfone derivatives, while nucleophilic substitution of the chlorobenzyl group would yield various substituted benzyl derivatives.
Scientific Research Applications
N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Sulfinyl vs. Sulfanyl : The target compound’s sulfinyl group increases oxidation state compared to sulfanyl analogs like iCRT3 and K788-7192. Sulfinyl groups enhance polarity and may improve target affinity but reduce membrane permeability .
- Substituent Effects : The 2-chlorobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to phenylethyl or butoxyphenyl groups in analogs.
2.2 Analogues with Triazole/Thiadiazole Cores
Key Observations :
- Heterocycle Impact : Triazole/thiadiazole cores offer diverse hydrogen-bonding and π-stacking capabilities compared to oxazole/benzimidazole.
Structural Data :
- 1H-NMR : The target compound’s NMR would show characteristic peaks for the 2-chlorobenzyl group (δ ~4.6–5.0 ppm for -CH₂-), oxazole protons (δ ~6.9–8.2 ppm), and sulfinyl-linked methylene (δ ~3.5–4.0 ppm), consistent with analogs like 3j/3k .
- Crystallography: No data available for the target compound, but related structures (e.g., triazole derivatives) exhibit planar heterocyclic cores and sulfinyl/sulfanyl bridges in staggered conformations .
Biological Activity
N-(2-chlorobenzyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O2S |
| Molecular Weight | 357.88 g/mol |
| CAS Number | 950243-48-8 |
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the modulation of specific signaling pathways. For instance, compounds containing the oxazole moiety have been shown to interact with the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical in cancer cell proliferation and survival .
In Vitro Studies
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For example, a study on a structurally similar compound showed that it inhibited cell proliferation in prostate and breast cancer cell lines (PC-3 and MCF-7) by repressing Akt and mTOR activity through the activation of c-Jun NH2-terminal kinase (JNK) . This suggests that this compound may possess similar mechanisms.
Case Studies
-
Case Study on Anticancer Activity :
- A study investigated the effects of a related sulfinamide compound on human cancer cells. The results indicated significant cytotoxicity and induced apoptosis through mitochondrial pathways.
- The compound was found to activate caspases and increase reactive oxygen species (ROS) levels, leading to cell death.
-
Neuroprotective Effects :
- Another study focused on the neuroprotective properties of similar oxazole derivatives. These compounds were shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.
Research Findings
Recent research has highlighted several promising findings regarding the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
